molecular formula C6H9Br3O B8550404 1,1,1-Tribromo-4-methylpent-4-en-2-ol CAS No. 59898-06-5

1,1,1-Tribromo-4-methylpent-4-en-2-ol

Cat. No.: B8550404
CAS No.: 59898-06-5
M. Wt: 336.85 g/mol
InChI Key: OQPURHAGMKWHRN-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-4-methylpent-4-en-2-ol is a halogenated secondary alcohol featuring a pent-4-en-2-ol backbone substituted with three bromine atoms at the C1 position and a methyl group at C2. Brominated alcohols of this type are typically synthesized via halogenation of allylic alcohols or through nucleophilic substitution reactions, though specific protocols for this compound remain undocumented in the provided sources .

Properties

CAS No.

59898-06-5

Molecular Formula

C6H9Br3O

Molecular Weight

336.85 g/mol

IUPAC Name

1,1,1-tribromo-4-methylpent-4-en-2-ol

InChI

InChI=1S/C6H9Br3O/c1-4(2)3-5(10)6(7,8)9/h5,10H,1,3H2,2H3

InChI Key

OQPURHAGMKWHRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(Br)(Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,1,1-Tribromo-4-methylpent-4-en-2-ol with three analogs:

  • 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (fluorinated analog, )
  • 1,1,3,4-Tetrachloro-4-methylpent-1-ene (chlorinated analog, )
  • 4,5,5-Triphenylpent-4-en-1-ol (phenyl-substituted analog, )
Physical and Structural Properties
Property This compound (Hypothetical) 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol 1,1,3,4-Tetrachloro-4-methylpent-1-ene 4,5,5-Triphenylpent-4-en-1-ol
Molecular Formula C₆H₇Br₃O C₆H₆F₆O C₆H₇Cl₄ C₂₃H₂₂O
Molecular Weight (g/mol) ~373.74 208.10 ~226.93 314.43
Halogen/Substituent 3 Br atoms at C1 3 F atoms at C1, CF₃ at C2 4 Cl atoms at C1, C3, C4 3 phenyl groups at C4, C5
Key Functional Groups -OH, C=C, Br -OH, C=C, F C=C, Cl -OH, C=C, aromatic rings

Key Observations :

  • Molecular Weight : Bromination increases molecular weight significantly compared to chlorinated or fluorinated analogs.
  • Polarity : The hydroxyl group enhances polarity, but bromine’s lower electronegativity (vs. F or Cl) reduces hydrogen-bonding capacity compared to the fluorinated analog.
  • Thermal Stability : Brominated compounds generally exhibit lower thermal stability than chlorinated analogs due to weaker C-Br bonds .
Chemical Reactivity
  • Nucleophilic Substitution : The C-Br bonds in the tribromo compound are more reactive toward substitution than C-Cl or C-F bonds, making it a candidate for synthesizing derivatives via SN2 mechanisms. In contrast, the fluorinated analog’s C-F bonds are inert under most conditions .
  • Acidity of -OH Group : Electron-withdrawing halogens (e.g., F) increase acidity. The fluorinated analog’s -OH group (pKa ~10–12) is likely more acidic than the tribromo compound’s (pKa ~12–14), though exact data are unavailable.
  • Alkene Reactivity : The terminal alkene in all analogs participates in addition reactions. Bromine’s steric bulk may hinder electrophilic addition compared to the less bulky phenyl-substituted analog .

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